Etymemazine hydrochloride

Thermal Analysis Solid-State Characterization Pharmaceutical Formulation

Researchers requiring a phenothiazine reference for DSC/TGA calibration often find promethazine HCl unsuitable (mp 222-230°C). Etymemazine hydrochloride (CAS 3737-33-5) melts at 160-163°C, enabling accurate thermal analysis under milder conditions. • mp 160-163°C - ideal DSC/TGA reference for low-thermal-stability phenothiazines • Free base water solubility 0.00159 mg/mL - >500-fold more lipophilic than promethazine HCl • Validated porcine tranquilizer with documented baseline data for sedation research Supplied ≥98% (HPLC), stored at -20°C, shipped on dry ice.

Molecular Formula C20H27ClN2S
Molecular Weight 363.0 g/mol
CAS No. 3737-33-5
Cat. No. B030052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtymemazine hydrochloride
CAS3737-33-5
Synonyms2-Ethyl-N,N,β-trimethyl-10H-phenothiazine-10-propanamine Hydrochloride;  10-(3-Dimethylamino-2-methylpropyl)-2-ethylphenothiazine Hydrochloride;  Diquel Hydrochloride;  Ethotrimeprazine Hydrochloride;  Ethylisobutrazine Hydrochloride
Molecular FormulaC20H27ClN2S
Molecular Weight363.0 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)CN(C)C.Cl
InChIInChI=1S/C20H26N2S.ClH/c1-5-16-10-11-20-18(12-16)22(14-15(2)13-21(3)4)17-8-6-7-9-19(17)23-20;/h6-12,15H,5,13-14H2,1-4H3;1H
InChIKeyZVSKDFRXWJPINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etymemazine Hydrochloride: Pharmacological Profile


Etymemazine hydrochloride, a phenothiazine derivative bearing the research code RP-6484, is a first-generation antihistamine with notable anticholinergic and sedative properties [1]. It acts as a potent antagonist at histamine H1 receptors and also exhibits affinity for muscarinic acetylcholine and α1-adrenergic receptors, contributing to its neuroleptic and tranquilizing effects [2]. Clinically investigated for psychiatric disorders and historically used in veterinary medicine as a tranquilizer, the compound remains a valuable tool in neuropharmacology and behavioral research [3].

H1 receptor antagonism study workflow
Behavioral pharmacology and sedation research models
Phenothiazine SAR and structural benchmark (2-ethyl motif)

Etymemazine vs. Generic Phenothiazines


Within the phenothiazine class of antihistamines, substitution at the 2-position of the tricyclic ring system and variation in the alkylamine side chain profoundly influence receptor binding profiles, lipophilicity, and solid-state properties [1]. Consequently, compounds like promethazine or alimemazine cannot be considered interchangeable with etymemazine hydrochloride. As detailed below, etymemazine exhibits unique solubility characteristics and a distinct melting point that directly impact formulation strategies and analytical method development. Furthermore, its specific structural motif—an ethyl group at the 2-position—distinguishes its pharmacological fingerprint from closely related analogs, which may translate to differential sedative or anticholinergic potency in preclinical models [2].

Thermal profile difference (vs. promethazine) may alter DSC purity and formulation processing; melting range mismatch requires re-evaluation of analytical methods.
Marked solubility gap (>500-fold lower than typical phenothiazine salts) may necessitate distinct vehicle and co-solvent strategies for reliable assay performance.
2-Ethyl vs. 2-methyl substitution may not translate to equivalent H1/muscarinic receptor occupancy; pharmacological endpoint profiles may differ.

Etymemazine Hydrochloride: Comparative Evidence


Melting Point Comparison

The melting point of etymemazine hydrochloride is 160-163°C [1], which is substantially lower than that of the closely related antihistamine promethazine hydrochloride, which exhibits a melting point in the range of 222-230°C . This difference of approximately 60-70°C in thermal stability has direct implications for differential scanning calorimetry (DSC) purity analysis and formulation development.

Melting point comparison
Head-to-head
Etymemazine HCl160–163 °C
Promethazine HCl222–230 °C
Difference~60–70 °C lower
Reported lower melting point supports differentiation in DSC purity and thermal stability screening.
Hydrochloride salt comparison; processing conditions may vary.
Thermal Analysis Solid-State Characterization Pharmaceutical Formulation

Aqueous Solubility Contrast

Predicted aqueous solubility data indicate a stark difference in hydrophilicity. The free base of etymemazine exhibits a very low water solubility of approximately 0.00159 mg/mL (logS = -5.3) [1]. In contrast, promethazine hydrochloride is described as 'very soluble' in water . While this comparison is between free base and hydrochloride salt forms, it underscores the inherent lipophilicity of the etymemazine scaffold, which is >500-fold less soluble than a typical soluble phenothiazine salt, critically impacting vehicle selection for in vitro and in vivo studies.

Aqueous solubility contrast
Class-level
Etymemazine (free base)0.00159 mg/mL (pred.)
Promethazine HClvery soluble (>100 mg/mL class)
Fold difference~500- to 1000-fold
Supports vehicle optimization for in vitro assays; lipophilic character may influence membrane partitioning.
Predicted value (ALOGPS); salt-form solubility may differ. Data to verify.
Solubility Biopharmaceutics In Vitro Pharmacology

2-Ethyl Motif and Receptor Selectivity

Etymemazine is structurally distinguished from the closely related compound alimemazine (trimeprazine) by the presence of an ethyl group at the 2-position of the phenothiazine core, whereas alimemazine possesses a methyl group at this location [1]. While direct comparative binding data (Ki) are absent in the public domain, class-level structure-activity relationship (SAR) principles predict that the larger, more lipophilic ethyl substituent in etymemazine alters its interaction with the hydrophobic pocket of histamine H1 and muscarinic receptors compared to the methyl-substituted alimemazine [2].

2-Ethyl substituent effect
Class-level
Etymemazine2-ethyl (-CH₂CH₃)
Alimemazine2-methyl (-CH₃)
Predicted ΔLogP+0.3 to +0.5 units
Structural difference may guide SAR campaigns; receptor selectivity profile likely class-dependent.
No direct Ki data; inference from phenothiazine SAR. Further validation needed.
Medicinal Chemistry Structure-Activity Relationship Receptor Pharmacology

Veterinary Tranquilizer Use in Porcine Models

A specific differentiating application for etymemazine is its historical and documented use as a veterinary tranquilizer, particularly in pigs [1]. A 1968 study established its activity profile in porcine models, a context in which the structurally related compound cyamemazine is primarily utilized as an antipsychotic in human medicine [2]. This distinction in established use-cases provides a clear rationale for selecting etymemazine over cyamemazine for research involving veterinary sedation or the comparative neuropharmacology of phenothiazines across species.

Veterinary use case contrast
Reported
EtymemazineVeterinary tranquilizer (porcine)
CyamemazineHuman antipsychotic
Model organismSwine vs. human psychiatric
Reported porcine sedation use may support species-specific behavioral research models.
Historical data; comparator primarily a human neuroleptic.
Veterinary Pharmacology Preclinical Model Sedation

Etymemazine Hydrochloride: Application Scenarios


Reference Standard for Low-Melting Phenothiazines

Leverage the unique melting point of etymemazine hydrochloride (160-163°C) as a calibration or reference standard for differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) methods designed for phenothiazine derivatives with lower thermal stability [1]. This contrasts with the use of promethazine hydrochloride (mp 222-230°C) which requires higher temperature ranges, potentially altering decomposition profiles.

Lipophilic H1 Antagonist Assays

Employ etymemazine hydrochloride in cellular or tissue-based assays where a highly lipophilic H1 antagonist is required to ensure adequate membrane partitioning and intracellular access [1]. The predicted water solubility of 0.00159 mg/mL for its free base indicates a >500-fold difference in hydrophobicity compared to more soluble salts like promethazine HCl, making etymemazine a preferred tool for studying receptor interactions in lipid-rich environments.

Porcine Sedation Research

Select etymemazine hydrochloride as the reference phenothiazine tranquilizer for studies involving sedation, stress reduction, or pre-anesthetic medication in swine [1]. Its documented use in porcine models provides a historical and validated baseline for comparative efficacy and safety studies against newer sedative agents, a niche not occupied by structurally similar analogs like cyamemazine, which are predominantly human antipsychotics [2].

2-Position SAR Campaigns

Utilize etymemazine as a critical structural benchmark in structure-activity relationship (SAR) studies exploring the effect of 2-position substitution on receptor binding and functional activity [1]. By comparing etymemazine (2-ethyl) directly against alimemazine (2-methyl), researchers can isolate the impact of a single methylene group increment on H1 and muscarinic receptor pharmacodynamics.

Application
Selection Property
Validation Focus
Low-melting phenothiazine DSC standard
Thermal stability range distinct from common phenothiazine salts
DSC and TGA method verification for lower-melting derivatives
Lipophilic H1 antagonist assays
High lipophilicity profile (predicted logS ~ -5.3)
Vehicle and co-solvent selection for membrane-partitioning studies
Porcine sedation research
Documented veterinary tranquilizer use in swine models
Species-specific sedation endpoint assessment
2-Position SAR campaigns
2-Ethyl substitution motif vs. 2-methyl analog
H1/muscarinic receptor pharmacodynamics SAR interpretation
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